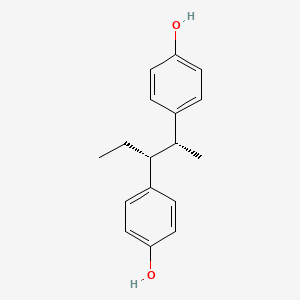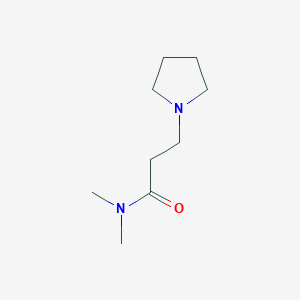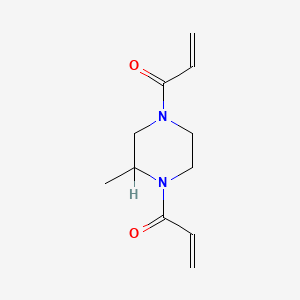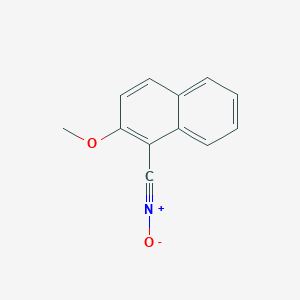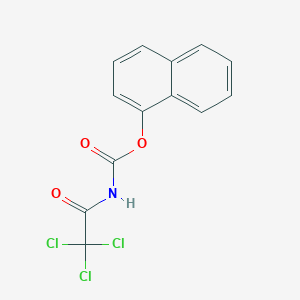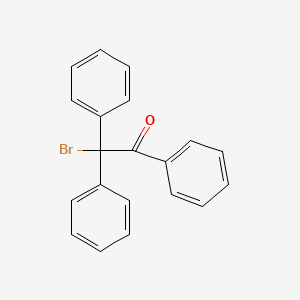![molecular formula C12H14O2 B14712667 2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one CAS No. 6627-26-5](/img/structure/B14712667.png)
2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one is a heterocyclic organic compound that features a furan ring fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a dibenzofuran derivative with a suitable electrophile can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydrodibenzofuran-2-ol: Shares a similar core structure but differs in the degree of hydrogenation and functional groups.
4-Bromodibenzofuran: Contains a bromine substituent, which alters its reactivity and applications.
8-Methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan:
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
6627-26-5 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,3,6,7,8,9-hexahydro-1H-dibenzofuran-4-one |
InChI |
InChI=1S/C12H14O2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H2 |
InChI Key |
MIRMQDLZCUVIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


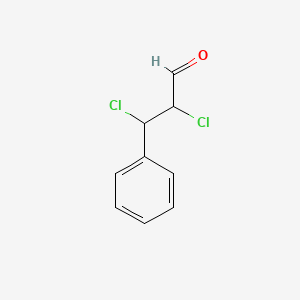
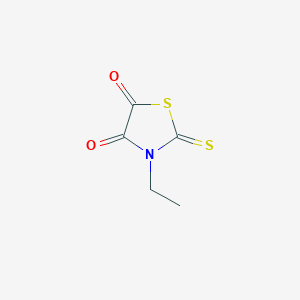
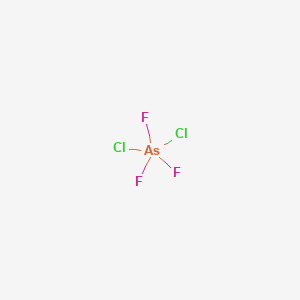
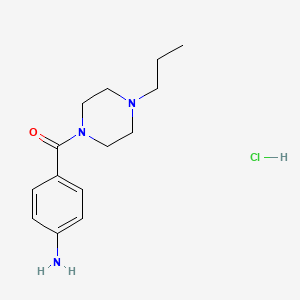
![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)
![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)

